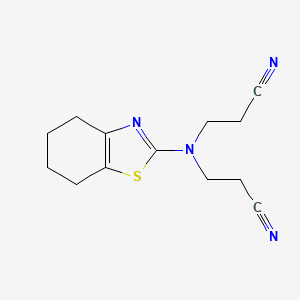
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as EIPA, belongs to the class of amiloride analogs and has been studied extensively for its ability to inhibit various ion channels and transporters.
Wirkmechanismus
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by inhibiting ion channels and transporters. The compound has been shown to block the Na+/H+ exchanger by binding to the extracellular domain of the protein. It also inhibits the Na+/K+/2Cl- cotransporter by blocking the chloride binding site. Additionally, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the open probability of the CFTR channel by stabilizing the open state of the protein.
Biochemical and Physiological Effects:
The inhibition of ion channels and transporters by N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting intracellular pH regulation. In cystic fibrosis, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to increase chloride secretion by the CFTR channel, leading to improved mucus clearance. In hypertension, the compound has been shown to inhibit the Na+/H+ exchanger, leading to decreased intracellular sodium and water retention.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and stability. It also has a well-characterized mechanism of action, making it an ideal tool for studying ion channels and transporters. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the compound's effects on ion channels and transporters in different cell types and tissues need to be further explored to fully understand its pharmacological effects. Finally, the development of new drug delivery systems for N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide could improve its bioavailability and reduce potential toxicity.
Synthesemethoden
The synthesis of N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-ethylphenylamine with 1-naphthylamine to form the intermediate compound. The intermediate compound is then reacted with phenylsulfonyl chloride in the presence of a base to produce the final product, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and hypertension. The compound has been shown to inhibit various ion channels and transporters, including the Na+/H+ exchanger, the Na+/K+/2Cl- cotransporter, and the cystic fibrosis transmembrane conductance regulator (CFTR). These ion channels and transporters play a critical role in the pathophysiology of these diseases, making N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide a promising therapeutic agent.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-2-20-11-7-9-18-25(20)28(32(30,31)22-14-4-3-5-15-22)19-26(29)27-24-17-10-13-21-12-6-8-16-23(21)24/h3-18H,2,19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXVIVKWIQXMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-naphthalen-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)
![3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)

![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)

![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)

![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)